molecular formula C11H12N2O3S B263034 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Katalognummer B263034
Molekulargewicht: 252.29 g/mol
InChI-Schlüssel: DQTXDIBZLKUVGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have anti-cancer effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide works by inhibiting HDAC enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.

Wirkmechanismus

As mentioned earlier, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide works by inhibiting HDAC enzymes. HDACs are responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDACs, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide leads to the accumulation of acetylated histones, which promotes the activation of tumor suppressor genes and the repression of oncogenes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, it has also been shown to have anti-inflammatory effects. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and promotes the production of anti-inflammatory cytokines, such as IL-10. This makes it a potential therapeutic agent for a variety of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide selectively targets HDAC1 and HDAC3, which are the most important HDAC enzymes for anti-cancer activity. This makes it a potentially safer and more effective therapeutic agent. However, one of the limitations of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. One area of interest is its potential use in combination with other anti-cancer agents. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of these diseases. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.

Synthesemethoden

3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide can be synthesized using a multi-step process starting from 5-methylisoxazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with 3-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 5-methylisoxazole-3-amine to form the final product, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.

Eigenschaften

Produktname

3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Molekularformel

C11H12N2O3S

Molekulargewicht

252.29 g/mol

IUPAC-Name

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N2O3S/c1-8-4-3-5-10(6-8)17(14,15)13-11-7-9(2)16-12-11/h3-7H,1-2H3,(H,12,13)

InChI-Schlüssel

DQTXDIBZLKUVGN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NOC(=C2)C

Kanonische SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NOC(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.